![molecular formula C17H17N3O3 B2360068 N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1103516-51-3](/img/structure/B2360068.png)
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide
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Description
“N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide” is a chemical compound with the molecular formula C17H17N3O3. It belongs to the class of compounds known as indolines, which are bicyclic organic heterocyclic compounds with aromatic and weakly basic properties . The indoline structure is found in a large number of natural products and has been studied in recent years for its potential in drug development .
Molecular Structure Analysis
The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocycles containing nitrogen, such as 1-N-(4-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide , are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . They are known to display significant biological activities, which makes them valuable for synthesizing various heterocyclic compounds.
Medicinal Chemistry: Drug Design and Discovery
The indole moiety is prevalent in many natural products and drugs. Its derivatives, including our compound of interest, are investigated for their potential as biologically active compounds for treating cancer cells, microbes, and different types of disorders . This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.
properties
IUPAC Name |
1-N-(4-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-8-6-12(7-9-13)19-17(22)20-14-5-3-2-4-11(14)10-15(20)16(18)21/h2-9,15H,10H2,1H3,(H2,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAKPSSPCCGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide |
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